
Anticancer agent 109
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound suppresses the expression of Gas6, Axl, p-PI3K, and p-AKT in cancer cells, thereby inducing G1 phase arrest and promoting apoptosis of cancer cells . It has shown efficacy in inhibiting tumor growth in various cancer models, making it a promising candidate for cancer therapy.
Métodos De Preparación
The synthesis of Anticancer agent 109 involves several steps. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization to ensure high purity and yield .
Análisis De Reacciones Químicas
Anticancer agent 109 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
Aplicaciones Científicas De Investigación
Anticancer agent 109 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the Gas6-Axl signaling pathway and its role in cancer progression. In biology, it is employed to investigate the molecular mechanisms of apoptosis and cell cycle regulation. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and in preclinical studies to evaluate the efficacy and safety of novel compounds .
Mecanismo De Acción
The mechanism of action of Anticancer agent 109 involves the inhibition of the Gas6-Axl signaling pathway. By suppressing the expression of Gas6 and Axl, the compound disrupts the downstream signaling cascade involving p-PI3K and p-AKT. This leads to the induction of G1 phase arrest and promotes apoptosis of cancer cells. The molecular targets of this compound include the Gas6 and Axl proteins, as well as the PI3K and AKT pathways, which are critical for cell survival and proliferation .
Comparación Con Compuestos Similares
Anticancer agent 109 is unique in its ability to selectively inhibit the Gas6-Axl axis, which is not commonly targeted by other anticancer agents. Similar compounds include other inhibitors of the PI3K-AKT pathway, such as LY294002 and wortmannin, which also induce apoptosis and cell cycle arrest but through different molecular targets. Another similar compound is sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that affects multiple signaling pathways, including the VEGF and PDGF receptors. this compound is distinct in its specificity for the Gas6-Axl axis, making it a valuable tool for studying this particular pathway and its role in cancer .
Propiedades
Fórmula molecular |
C19H15N3O2 |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
(3Z)-5-hydroxy-4,6-dimethyl-3-(quinolin-2-ylmethylidene)-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C19H15N3O2/c1-10-16-14(19(24)22-18(16)20-11(2)17(10)23)9-13-8-7-12-5-3-4-6-15(12)21-13/h3-9,23H,1-2H3,(H,20,22,24)/b14-9- |
Clave InChI |
CSKXBCHNPARCGH-ZROIWOOFSA-N |
SMILES isomérico |
CC1=C2/C(=C/C3=NC4=CC=CC=C4C=C3)/C(=O)NC2=NC(=C1O)C |
SMILES canónico |
CC1=C2C(=CC3=NC4=CC=CC=C4C=C3)C(=O)NC2=NC(=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



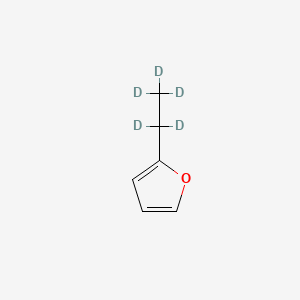
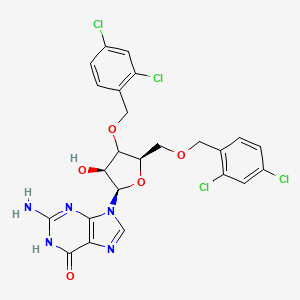
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
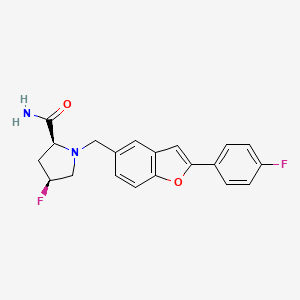
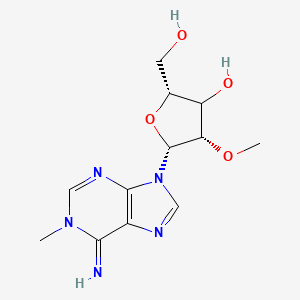
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
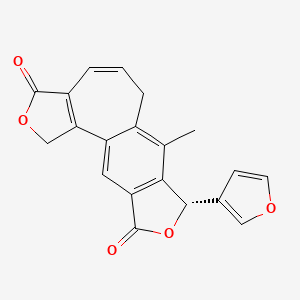
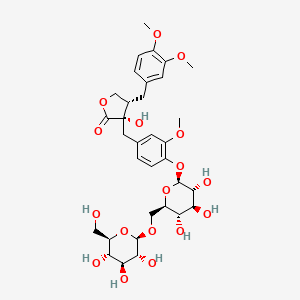
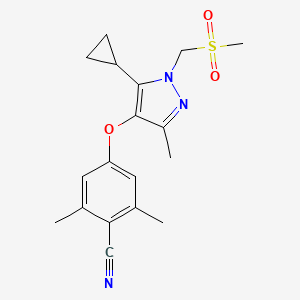
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
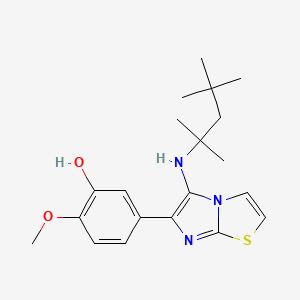
![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)

